molecular formula C24H28N2 B7822105 N,N'-Dicinnamylidene-1,6-hexanediamine

N,N'-Dicinnamylidene-1,6-hexanediamine

Cat. No.: B7822105
M. Wt: 344.5 g/mol
InChI Key: ATPFMBHTMKBVLS-UHFFFAOYSA-N
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Description

1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- is an organic compound with the molecular formula C24H28N2. It is a derivative of hexanediamine, where the amine groups are substituted with 3-phenyl-2-propenylidene groups. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- is typically synthesized by reacting 1,6-hexanediamine with cinnamaldehyde. The reaction is carried out under acidic conditions, often requiring an excess of 1,6-hexanediamine to drive the reaction to completion . The reaction can be represented as follows:

Cinnamaldehyde+1,6-Hexanediamine1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)-\text{Cinnamaldehyde} + \text{1,6-Hexanediamine} \rightarrow \text{N,N'-Dicinnamylidene-1,6-hexanediamine} Cinnamaldehyde+1,6-Hexanediamine→1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)-

Industrial Production Methods

In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a cross-linking agent, enhancing the stability and properties of polymers. It also provides cationic groups that improve anionic conductivity in certain applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Hexanediamine, N,N’-bis(3-phenyl-2-propenylidene)- stands out due to its specific substitution pattern and the resulting chemical properties. Its ability to act as a catalyst and cross-linking agent makes it valuable in various applications .

Properties

IUPAC Name

N-[6-(cinnamylideneamino)hexyl]-3-phenylprop-2-en-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2/c1(9-19-25-21-11-17-23-13-5-3-6-14-23)2-10-20-26-22-12-18-24-15-7-4-8-16-24/h3-8,11-18,21-22H,1-2,9-10,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPFMBHTMKBVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=NCCCCCCN=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2059697
Record name N,N'-Dicinnamylidene-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140-73-8
Record name N,N′-Dicinnamylidene-1,6-hexanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N'-Dicinnamylidene-1,6-hexanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2059697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cinnamaldehyde (198.2 g, 1.5 mole) is carefully added to a solution of 1,6-hexanediamine (87.2 g, 0.75 mole) in toluene (400 ml). Slight exotherm to 60° C. is observed. The resulting solution is heated at reflux until water (27 ml, 1.5 mole) is evolved. Evaporation of the solution gives 250.7 g of a brown viscous oil. 1H NMR: δ 1.0-2.85 (broad bands 8H); δ 3.6 (triplet 4 H); δ 6.82-8.22 (broad multiplete 16 H). Elemental analysis: Theory for C24H28N2 : C,83.72; H,8.14; N,8.14%. Found: C,83.61; H,8.35; N,8.05%.
Quantity
198.2 g
Type
reactant
Reaction Step One
Quantity
87.2 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two

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